molecular formula C12H13FN2O2 B7043088 5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile

5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile

Cat. No.: B7043088
M. Wt: 236.24 g/mol
InChI Key: SYLOYBSQINVWAR-VXGBXAGGSA-N
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Description

5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile is a complex organic compound featuring a fluorinated benzene ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorinated benzene derivative reacts with a pyrrolidine derivative under controlled conditions. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluorine atom enhances the compound’s ability to form strong interactions with its targets, contributing to its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzamide
  • 5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzylamine
  • 5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzoic acid

Uniqueness

Compared to similar compounds, 5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile exhibits unique properties due to the presence of the nitrile group, which can participate in various chemical reactions, enhancing its versatility in synthetic applications .

Properties

IUPAC Name

5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-17-12-7-15(6-11(12)16)10-3-2-9(13)4-8(10)5-14/h2-4,11-12,16H,6-7H2,1H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLOYBSQINVWAR-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1O)C2=C(C=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CN(C[C@H]1O)C2=C(C=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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